InhA Inhibition: s19 (4-OPh) is >256-fold Less Potent than the Optimized Analog d11
In a direct head-to-head comparison within the same study, compound **s19** (1-cyclohexyl-5-oxo-N-(4-phenoxyphenyl)pyrrolidine-3-carboxamide) exhibited no meaningful inhibition of *M. tuberculosis* InhA (IC50 > 100 μM), whereas the optimized lead compound **d11** (3,5-dichloro substituted analog) potently inhibited InhA with an IC50 of 0.39 ± 0.01 μM [1]. This represents a greater than 256-fold difference in potency.
| Evidence Dimension | InhA enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | > 100 μM |
| Comparator Or Baseline | Compound d11 (R1=3-Cl, R2=5-Cl): IC50 = 0.39 ± 0.01 μM |
| Quantified Difference | > 256-fold less potent |
| Conditions | NADH-dependent catalysis of octenoyl-CoA substrate, measured by decrease in 340 nm absorbance; pH 6.8, T 23°C [1]. |
Why This Matters
This quantifies the compound's utility as a definitively inactive negative control against a highly potent in-class comparator, essential for assay validation and SAR studies.
- [1] He, X., Alian, A., Stroud, R.M., Ortiz de Montellano, P.R. Pyrrolidine carboxamides as a novel class of inhibitors of enoyl acyl carrier protein reductase from Mycobacterium tuberculosis. J. Med. Chem. 2006, 49, 6308-6323. View Source
